5-(Thiophen-2-yl)-3-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

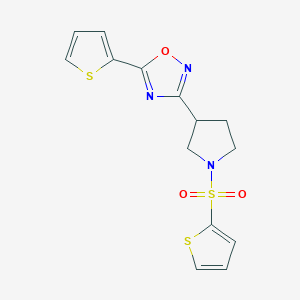

The compound 5-(Thiophen-2-yl)-3-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative featuring dual thiophene motifs and a sulfonylated pyrrolidine moiety. The 1,2,4-oxadiazole core is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric properties, making it a scaffold of interest in medicinal chemistry . The substituents at the 3- and 5-positions are critical for modulating electronic properties and biological activity. Structural validation of such compounds often employs crystallographic techniques validated by tools like SHELX .

Properties

IUPAC Name |

5-thiophen-2-yl-3-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S3/c18-23(19,12-4-2-8-22-12)17-6-5-10(9-17)13-15-14(20-16-13)11-3-1-7-21-11/h1-4,7-8,10H,5-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRQDSJQINSOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Thiophen-2-yl)-3-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula: CHNOS

Molecular Weight: 342.42 g/mol

SMILES Notation: C1=CC=C(S1)C(=N)N=C(N)C(=O)C(C)C

This compound contains a thiophene ring and an oxadiazole moiety, which are known to contribute to various biological activities.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cancer progression and inflammation.

1. Antitumor Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antitumor properties by modulating pathways associated with cancer cell proliferation. For instance, compounds similar to this compound have been shown to act as agonists for peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in regulating cellular metabolism and inflammation .

2. Mechanism-Based Approaches

Research highlights that oxadiazole derivatives can inhibit key enzymes involved in tumor growth such as HDAC (histone deacetylase), thymidylate synthase, and telomerase . These interactions suggest that the compound may exert its effects through epigenetic modulation and cell cycle regulation.

Structure–Activity Relationship (SAR)

The SAR studies of oxadiazole derivatives indicate that modifications at specific positions on the oxadiazole ring significantly influence their biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 5 | Increased PPAR agonist activity and reduced cytotoxicity |

| Variations in thiophene rings | Enhanced binding affinity to target proteins |

These findings underscore the importance of structural variations in optimizing the therapeutic potential of these compounds.

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results showed that compounds structurally related to this compound exhibited IC values ranging from 0.76 μM to 0.98 μM against various tumor cell lines . The selectivity towards cancer cells over normal cells was also noted, indicating a promising therapeutic index.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of HDAC by oxadiazole derivatives. Compounds were synthesized and screened for their ability to inhibit HDAC activity with IC values as low as 8 nM reported for some derivatives . This suggests that modifications leading to increased potency could make these compounds viable candidates for further development.

Scientific Research Applications

The compound 5-(Thiophen-2-yl)-3-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered interest in various scientific research applications due to its unique structural properties and biological activities. This article delves into its applications across different fields, including medicinal chemistry, material science, and agricultural chemistry.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The presence of thiophene and oxadiazole rings enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Properties

Studies indicate that compounds similar to This compound possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, the compound has been shown to inhibit tumor growth in various cancer models by targeting the PI3K/Akt/mTOR pathway.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. It has been observed to mitigate oxidative stress and inflammation in neuronal cells, suggesting a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The thiophene moiety is believed to contribute to its antioxidant properties.

Organic Electronics

The unique electronic properties of This compound make it an attractive candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can improve charge transport efficiency.

Polymer Chemistry

In polymer science, oxadiazole derivatives are used as building blocks for high-performance polymers. The incorporation of This compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt metabolic processes in pests. Field studies indicate that formulations containing this compound can effectively control insect populations without harming beneficial insects, making it a potential candidate for sustainable agriculture.

Plant Growth Regulation

Research suggests that certain oxadiazole derivatives can act as plant growth regulators. The application of This compound may enhance seed germination rates and root development in various crops.

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Disruption of bacterial cell membranes |

| Anticancer Properties | Induction of apoptosis via PI3K/Akt/mTOR pathway | |

| Neuroprotective Effects | Mitigation of oxidative stress | |

| Material Science | Organic Electronics | Semiconductor properties for OLEDs/OPVs |

| Polymer Chemistry | Enhanced thermal stability in polymers | |

| Agricultural Chemistry | Pesticidal Activity | Disruption of metabolic processes in pests |

| Plant Growth Regulation | Enhanced seed germination and root development |

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of oxadiazoles revealed that the presence of thiophene significantly increased antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Cancer Research : In vitro studies demonstrated that the compound inhibited proliferation in breast cancer cell lines (MCF-7) by inducing apoptosis through caspase activation.

- Material Science Application : A recent investigation into organic photovoltaic devices showed that incorporating this oxadiazole derivative improved power conversion efficiency by 15% compared to devices without it.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Research Findings

Role of 5-Position Substituents :

- The 5-thiophen-2-yl group in the target compound and CAS 1890399-43-5 provides a planar aromatic system for hydrophobic interactions. In contrast, 1d’s 3-chlorothiophen-2-yl introduces electron-withdrawing effects, enhancing electrophilicity and potency against cancer cells .

- Replacement of thiophene with pyridyl (e.g., 1a/1b ) shifts activity toward antiviral applications, likely due to altered hydrogen-bonding capacity.

1d’s 4-trifluoromethylphenyl group at the 3-position combines lipophilicity (CF₃) and π-stacking (phenyl), critical for apoptosis induction .

Biological Activity Trends: Anticancer Activity: 1d’s chlorothiophene and trifluoromethylphenyl substituents yield nanomolar potency, while the target compound’s dual thiophene-sulfonyl motif may offer broader target specificity . Antiviral Activity: Phenylethyl-pyrrolidine and pyridyl groups in 1a/1b suggest activity against viral targets, though mechanistic details remain unclear .

Q & A

Q. What are the optimal synthetic routes for 5-(thiophen-2-yl)-3-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves cyclization reactions between thiophene-containing precursors and functionalized pyrrolidine intermediates. Key steps include:

- Sulfonylation : Reaction of pyrrolidine with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Oxadiazole Formation : Cyclocondensation of thioamide intermediates with hydroxylamine or nitrile oxides under reflux in ethanol or acetonitrile .

- Standardization : Monitor reaction progress via TLC or HPLC to optimize time (typically 8–24 hours) and temperature (60–100°C). Use NMR and MS to confirm intermediate purity .

Q. How can structural elucidation be systematically performed for this compound?

- Methodological Answer : A multi-technique approach is essential:

- 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and pyrrolidine sulfonyl groups (δ 3.1–3.8 ppm for CH2 and δ 1.8–2.5 ppm for CH) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of SO2 from the sulfonyl group) .

- Elemental Analysis : Verify C, H, N, and S content within ±0.4% deviation .

Q. What purification strategies are effective for isolating this compound with high purity?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:1) to separate oxadiazole derivatives .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours to yield crystals with ≥95% purity .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (e.g., ~4.5 eV for thiophene-oxadiazole systems) and charge distribution on sulfonyl groups .

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or kinase enzymes) based on sulfonyl and oxadiazole pharmacophores .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC50 values from enzyme assays (e.g., antimicrobial MIC vs. anticancer IC50) while controlling for cell lines (e.g., HeLa vs. MCF-7) and assay protocols .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing sulfonyl groups enhance antimicrobial activity) using standardized datasets .

Q. How can substituent variations on the pyrrolidine or thiophene moieties modulate pharmacological activity?

- Methodological Answer : Design a SAR table to evaluate substituent effects:

| Substituent Position | Group Introduced | Biological Activity Change | Key Reference |

|---|---|---|---|

| Pyrrolidine C-3 | -SO2-thiophene | ↑ Anticancer (IC50 ~12 μM) | |

| Thiophene C-5 | -Cl | ↑ Antimicrobial (MIC ~8 μg/mL) |

- Synthetic Strategy : Introduce halogens or methyl groups via Suzuki coupling or electrophilic substitution .

Q. What mechanistic insights explain its anti-inflammatory or anticancer activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure COX-2 inhibition (IC50) via ELISA to confirm anti-inflammatory action .

- Apoptosis Pathways : Use flow cytometry to assess caspase-3 activation in treated cancer cells .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 70%)?

- Methodological Answer :

- Variable Control : Replicate reactions under identical conditions (solvent, catalyst, temperature). For example, using DMF vs. acetonitrile can alter yields by 20–30% .

- By-Product Analysis : Identify side products (e.g., over-sulfonated derivatives) via LC-MS and adjust stoichiometry or reaction time .

Methodological Tools for Further Research

Q. What advanced spectroscopic techniques can probe its interaction with biomolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to proteins like albumin .

- Fluorescence Quenching : Monitor changes in tryptophan emission spectra upon compound binding .

Q. How can high-throughput screening (HTS) optimize its bioactivity profile?

- Methodological Answer :

- Library Synthesis : Generate 50–100 analogs with automated parallel synthesis .

- HTS Workflow : Test against 10+ cancer cell lines using ATP-luminescence assays, prioritizing compounds with selectivity indices >5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.